

## Application Notes and Protocols: Intravenous Infusion of Lanicemine in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the intravenous (IV) infusion methodologies for the N-methyl-D-aspartate (NMDA) receptor antagonist, **Lanicemine** (AZD6765), as documented in clinical research. The information is intended to guide the design and execution of preclinical and clinical studies involving this compound.

### Summary of Lanicemine Intravenous Infusion Parameters

The following tables summarize the quantitative data from various clinical studies investigating the intravenous administration of **Lanicemine**. These tables are designed for easy comparison of different dosing regimens and pharmacokinetic profiles.

## Table 1: Lanicemine Intravenous Infusion Dosing Regimens



| Study<br>Focus                                     | Dosage | Infusion<br>Volume | Infusion<br>Duration | Infusion<br>Rate                    | Dosing<br>Frequency                                       | ClinicalTri<br>als.gov<br>Identifier |
|----------------------------------------------------|--------|--------------------|----------------------|-------------------------------------|-----------------------------------------------------------|--------------------------------------|
| Major<br>Depressive<br>Disorder<br>(MDD)           | 50 mg  | 100 mL             | 60 minutes           | 0.833<br>mg/min                     | infusions over 12 weeks (decreasin g frequency)           | Not<br>Specified<br>in<br>Snippet[1] |
| Major<br>Depressive<br>Disorder<br>(MDD)           | 100 mg | 100 mL             | 60 minutes           | 1.667<br>mg/min                     | infusions over 12 weeks (decreasin g frequency) [1]       | Not<br>Specified<br>in<br>Snippet[1] |
| Major<br>Depressive<br>Disorder<br>(MDD)           | 100 mg | 30 mL              | 60 minutes           | Not<br>Specified                    | Single<br>infusion[2]                                     | NCT01046<br>630[3]                   |
| Major<br>Depressive<br>Disorder<br>(MDD)           | 150 mg | Not<br>Specified   | Not<br>Specified     | Not<br>Specified                    | Single<br>infusion[4]                                     | Not Specified in Snippet[4]          |
| Post-<br>Traumatic<br>Stress<br>Disorder<br>(PTSD) | 100 mg | 100 mL             | 60 minutes           | 1.67<br>mL/min<br>(1.667<br>mg/min) | Three 60-minute infusions over 5 non-consecutiv e days[5] | NCT03166<br>501[6]                   |



| Healthy                             |        |           |           |           |             | Not              |
|-------------------------------------|--------|-----------|-----------|-----------|-------------|------------------|
| Volunteers                          |        | Not       | Not       | Not       | Daily for 6 | Specified        |
| (Drug-drug<br>interaction<br>study) | 150 mg | Specified | Specified | Specified | days[7]     | in<br>Snippet[7] |

**Table 2: Pharmacokinetic Parameters of Intravenously Administered Lanicemine** 



| Parameter                                                   | Value          | Study Population                  | Dosage                         |  |
|-------------------------------------------------------------|----------------|-----------------------------------|--------------------------------|--|
| Mean Terminal Half-<br>life (t1/2)                          | 9 to 16 hours  | Healthy Subjects                  | Single infusion[8]             |  |
| Volume of Distribution (Vd)                                 | 2.3 L/kg       | Healthy Subjects                  | Single infusion[8]             |  |
| Plasma Clearance<br>(CL)                                    | 1.98 mL/min/kg | Healthy Subjects                  | Single infusion[8]             |  |
| Mean Systemic<br>Clearance (CL)                             | 9.43 L/h       | Healthy Subjects and MDD Patients | Not Specified[9]               |  |
| Central Compartment<br>Volume of Distribution<br>(V1)       | 106 L          | Healthy Subjects and MDD Patients | Not Specified[9]               |  |
| Peripheral Volume of Distribution (V2)                      | 47.3 L         | Healthy Subjects and MDD Patients | Not Specified[9]               |  |
| Intercompartmental<br>Clearance (Q)                         | 75.7 L/h       | Healthy Subjects and MDD Patients | Not Specified[9]               |  |
| Plasma Clearance<br>(CL)                                    | 8.3 L/h        | Healthy Male Subjects             | 150 mg single infusion[10][11] |  |
| Geometric Mean<br>Clearance (CL)                            | 8.1 L/h        | Healthy Volunteers                | 150 mg daily for 6<br>days[7]  |  |
| Geometric Mean Volume of Distribution at Steady State (Vss) | 122.0 L        | Healthy Volunteers                | 150 mg daily for 6<br>days[7]  |  |
| Geometric Mean Half-<br>life (t1/2)                         | 10.4 hours     | Healthy Volunteers                | 150 mg daily for 6<br>days[7]  |  |

### **Experimental Protocols**

The following are detailed methodologies for key experiments involving the intravenous infusion of **Lanicemine**, based on published clinical trial protocols.



## Protocol 2.1: Single Infusion Protocol for Major Depressive Disorder

This protocol is based on a study evaluating the rapid antidepressant effects of **Lanicemine**.

Objective: To assess the efficacy and safety of a single intravenous dose of **Lanicemine** in patients with Major Depressive Disorder.

#### Materials:

- Lanicemine for injection (e.g., 100 mg)
- 0.9% saline (placebo)
- Infusion pump
- Standard IV administration set
- Sterile syringes and needles

#### Procedure:

- Patient Screening and Baseline Assessment: Recruit patients diagnosed with MDD. Conduct baseline assessments using standardized psychiatric rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
- Randomization: Randomize patients in a double-blind manner to receive either Lanicemine or placebo.
- Drug Preparation: Prepare the infusion solution by diluting the required dose of **Lanicemine** (e.g., 100 mg) in a specified volume of 0.9% saline (e.g., 30 mL or 100 mL). The placebo group will receive an identical volume of 0.9% saline.
- Infusion Administration: Administer the infusion intravenously over a 60-minute period using a calibrated infusion pump.[2]
- Post-Infusion Monitoring: Monitor vital signs and assess for any adverse events during and after the infusion. In some studies, patients remained on-site for at least 3 hours after the



first infusion.[1]

Efficacy and Safety Assessments: Conduct efficacy assessments at specified time points
post-infusion (e.g., 24 hours) using scales such as the MADRS.[2] Continue to monitor for
adverse events.

### Protocol 2.2: Multiple Infusion Protocol for Post-Traumatic Stress Disorder

This protocol is derived from a proof-of-mechanism study in patients with PTSD.

Objective: To evaluate the effect of multiple **Lanicemine** infusions on behavioral and neurophysiological markers in patients with PTSD.

#### Materials:

- Lanicemine solution (1.0 mg/mL)
- 0.9% saline (placebo)
- Infusion pump
- Standard IV administration set
- Equipment for neurophysiological assessments (e.g., EEG)

#### Procedure:

- Patient Selection: Recruit patients with a diagnosis of PTSD and evidence of behavioral sensitization.
- Randomization and Blinding: Randomize patients to receive either Lanicemine (100 mg) or a matching placebo in a 1:1 ratio. The study should be double-blinded.[5]
- Dosing Schedule: Administer three 60-minute intravenous infusions over a period of five nonconsecutive days.[5][6]
- Infusion Preparation and Administration:



- Prepare the infusion by drawing 100 mL of either the Lanicemine solution (1.0 mg/mL) or
   0.9% saline into a syringe for the infusion pump.[5]
- Administer the 100 mL volume over 60 minutes at a rate of 1.67 mL/min (equivalent to 1.667 mg/min of Lanicemine).[5]
- Post-Infusion Observation: After the first and third infusions, patients should remain on-site for at least 4.5 hours for safety monitoring and neurophysiological assessments.
- Assessments:
  - Conduct primary endpoint assessments (e.g., anxiety-potentiated startle) at baseline and after the third infusion.[6]
  - Perform neurophysiological measures such as resting-state EEG at specified time points.
     [6]
  - Monitor for adverse events and changes in clinical symptoms throughout the study.

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to **Lanicemine**'s mechanism of action and its application in a clinical trial setting.

### Diagram 3.1: Lanicemine Experimental Workflow in a Clinical Trial





Click to download full resolution via product page



Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of intravenous **Lanicemine**.

### Diagram 3.2: Putative NMDA Receptor Signaling Pathway Modulated by Lanicemine



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC5312066 Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study. - OmicsDI [omicsdi.org]
- 3. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Glutamatergic Modulators for the Treatment of Mood Disorders: Current Status -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress and perspectives of N-methyl-D-aspartate receptor in myocardial and cerebral ischemia-reperfusion injury: A review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity PMC [pmc.ncbi.nlm.nih.gov]
- 10. MARK/Par1 Kinase Is Activated Downstream of NMDA Receptors through a PKA-Dependent Mechanism | PLOS One [journals.plos.org]
- 11. Tripartite signalling by NMDA receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Intravenous Infusion of Lanicemine in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1674462#intravenous-infusion-protocols-for-lanicemine-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com